molecular formula C20H17N3OS2 B2611469 N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681168-15-0

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2611469
CAS No.: 681168-15-0
M. Wt: 379.5
InChI Key: FMNADTSWYCEWPV-UHFFFAOYSA-N
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Description

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C20H17N3OS2 and its molecular weight is 379.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Diuretic Activity : A study synthesized a series of compounds including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, which demonstrated promising diuretic activity in vivo (Yar & Ansari, 2009).

  • Antimicrobial Activity : Research on N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides revealed potent antimicrobial activity against various bacterial and fungal species, including human pathogens (Incerti et al., 2017).

  • Antitumor Activity : A series of thiazole derivatives, including N-[5-(3-hlorobenzyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide, showed significant antitumor effects in vitro (Ostapiuk et al., 2017).

  • Antibacterial, Antifungal, and Anticancer Evaluation : N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was synthesized and showed antibacterial, antifungal, and anticancer activities against various strains and MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Studies on Molecular Properties and Synthesis Techniques

  • Synthesis and Reactivity Studies : Research on the synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole contributes to understanding the chemical behavior of such compounds (Aleksandrov et al., 2021).

  • Design and QSAR Studies of Antibacterial Agents : The design and quantitative structure–activity relationships (QSAR) studies of compounds like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones offer insights into their potential as novel antibacterial agents (Palkar et al., 2017).

Properties

IUPAC Name

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-11-6-12(2)18(13(3)7-11)16-9-25-20(22-16)23-19(24)14-4-5-15-17(8-14)26-10-21-15/h4-10H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNADTSWYCEWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.